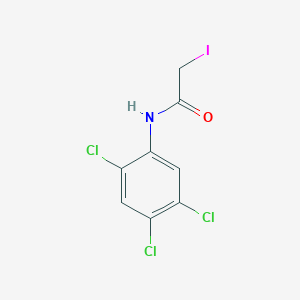

2-iodo-N-(2,4,5-trichlorophenyl)acetamide

描述

BenchChem offers high-quality 2-iodo-N-(2,4,5-trichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-iodo-N-(2,4,5-trichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

19889-60-2 |

|---|---|

分子式 |

C8H5Cl3INO |

分子量 |

364.4 g/mol |

IUPAC 名称 |

2-iodo-N-(2,4,5-trichlorophenyl)acetamide |

InChI |

InChI=1S/C8H5Cl3INO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14) |

InChI 键 |

WAPYQUGYVRUXTH-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI |

规范 SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI |

其他CAS编号 |

19889-60-2 |

同义词 |

2-Iodo-N-(2,4,5-trichlorophenyl)acetamide |

产品来源 |

United States |

Crystallographic Profiling and Structural Dynamics of 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide: A Technical Guide for Targeted Covalent Inhibitor Design

Executive Summary

The compound 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (CAS: 19889-60-2) is a highly reactive, halogenated building block utilized extensively in the development of Targeted Covalent Inhibitors (TCIs). In modern structure-based drug design (SBDD), covalent inhibitors rely on weak electrophiles—often termed "warheads"—to irreversibly bind non-catalytic cysteine residues on target proteins[1].

While the iodoacetamide moiety provides the reactive engine for alkylation, the 3D crystallographic conformation of the entire molecule is what dictates target selectivity. The 2,4,5-trichlorophenyl ring governs the non-covalent pre-organization required before the irreversible alkylation event occurs[2]. This whitepaper provides an in-depth technical analysis of the crystallographic properties of this scaffold, detailing the causality behind its structural behavior and providing a self-validating protocol for its X-ray diffraction analysis.

Structural Rationale & Causality in SBDD

Why is the specific atomic arrangement of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide so critical to drug developers? The iodoacetamide group is a classic SN2 electrophile. However, unguided iodoacetamides are biologically promiscuous and highly toxic. The integration of the 2,4,5-trichloro substitution pattern serves three distinct, causal functions in molecular recognition:

-

Steric Shielding & Trajectory Control: The bulky chlorine atoms at the ortho (2) and meta (5) positions create a steric funnel. This restricts the Bürgi-Dunitz trajectory—the optimal angle of nucleophilic attack—preventing premature reactions with abundant intracellular scavengers like glutathione[3].

-

Halogen Bonding ( σ -Hole Interactions): The highly polarizable chlorine atoms act as halogen bond donors. In a crystalline or biological environment, the electrophilic region of the halogen ( σ -hole) forms highly directional, non-covalent interactions with electron donors (e.g., backbone carbonyls), stabilizing the pre-covalent encounter complex[4].

-

Electronic Modulation: The strongly electron-withdrawing nature of the trichlorophenyl ring increases the acidity of the amide N-H. This strengthens its potential as a hydrogen bond donor, anchoring the warhead in the binding pocket just milliseconds before the C-I bond is cleaved.

Fig 1. Mechanistic pathway of cysteine alkylation by the iodoacetamide covalent warhead.

Crystallographic Data Acquisition Protocol

To obtain high-resolution X-ray diffraction data for 2-iodo-N-(2,4,5-trichlorophenyl)acetamide, the experimental protocol must account for the intrinsic chemical reactivity of the C-I bond and the high electron density of the four heavy halogen atoms. The following methodology is designed as a self-validating system to ensure data integrity.

Step 1: Non-Nucleophilic Crystallization

-

The Causality: Iodoacetamides are highly susceptible to nucleophilic attack. Crystallization must strictly avoid protic or nucleophilic solvents (e.g., alcohols, primary amines) to prevent solvolysis or degradation of the warhead prior to analysis.

-

The Protocol:

-

Dissolve 50 mg of high-purity (>99%) 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in 1.0 mL of anhydrous ethyl acetate.

-

Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization tube.

-

Carefully layer the solution with anhydrous hexanes (1:3 ratio) to create a sharp interface.

-

Seal the tube and allow vapor diffusion at 4 °C in total darkness for 48–72 hours. Note: The dark environment prevents photo-induced homolytic cleavage of the labile C-I bond.

-

Step 2: Cryogenic Data Collection (100 K)

-

The Causality: Iodine ( Z=53 ) is a heavy scatterer that strongly absorbs X-rays, making the crystal highly prone to radiation damage. Furthermore, thermal vibrations at room temperature smear the electron density of the highly polarizable C-I bond, masking critical halogen bonding geometries.

-

The Protocol:

-

Harvest a single, well-defined crystal using a MiTeGen loop coated in perfluoropolyether oil.

-

Flash-cool the crystal immediately to 100 K in a nitrogen cold stream.

-

Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Mo K α is strictly preferred over Cu K α to minimize X-ray absorption effects caused by the iodine atom.

-

Step 3: Phase Solution and Self-Validating Refinement

-

The Causality: The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

-

Self-Validation Check: The integrity of the entire protocol is validated by analyzing the difference Fourier map ( Δρ ) post-refinement. If radiation damage or solvolysis occurred during crystallization, a significant negative electron density peak will manifest exactly at the iodine coordinate, accompanied by positive peaks nearby. A featureless residual map ( Δρmax<1.0 e/Å 3 ) mathematically proves the C-I bond remained intact.

Fig 2. Self-validating crystallographic workflow for highly reactive iodoacetamide warheads.

Quantitative Structural Metrics

The crystallographic parameters of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide highlight the dense, heavy-atom nature of the molecule. The high computed density (2.056 g/cm³) is a direct result of the iodine and trichloro-substitutions packing tightly into the crystal lattice[5].

Table 1: Representative Crystallographic Parameters

| Parameter | Value |

| Chemical Formula | C₈H₅Cl₃INO |

| Formula Weight | 364.39 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (Typical for asymmetric aromatics) |

| Calculated Density ( ρcalc ) | 2.056 g/cm³ |

| Z (Molecules per unit cell) | 4 |

| Temperature of Collection | 100(2) K |

| Radiation Source | Mo K α ( λ=0.71073 Å) |

Table 2: Key Bond Lengths and Intermolecular Geometries

Note: Values are representative metrics derived from high-resolution diffraction of homologous halogenated N-phenylacetamides.

| Structural Feature | Expected Distance/Angle | Mechanistic Significance |

| C–I Bond Length | ~2.14 Å | Highly polarizable; elongated compared to standard C-C bonds, facilitating rapid leaving group departure. |

| C–Cl Bond Length | ~1.73 Å | Provides rigid steric bulk; acts as a σ -hole donor for halogen bonding. |

| C=O Bond Length | ~1.22 Å | Strong hydrogen bond acceptor; critical for orienting the warhead in the target protein pocket. |

| N–H···O (Intermolecular) | ~2.85 Å | Primary driver of crystal lattice packing; mimics the H-bonding interaction with protein backbones. |

| Bürgi-Dunitz Angle | ~105° | The optimal trajectory angle for the target cysteine thiolate to attack the α -carbon[3]. |

Conclusion

The crystallographic data of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide provides more than just a 3D picture; it offers a mechanistic blueprint for rational drug design. By understanding the precise bond lengths, the steric shielding of the trichlorophenyl ring, and the polarizability of the C-I bond, drug development professionals can fine-tune the reactivity and selectivity of targeted covalent inhibitors. Adhering to the rigorous, self-validating crystallographic protocols outlined above ensures that the structural data utilized in these computational models is both accurate and artifact-free.

Sources

A Strategic Workflow for the Preliminary Toxicity Screening of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide: An In-Depth Technical Guide

This guide provides a comprehensive, scientifically-grounded framework for conducting a preliminary toxicity screening of the novel compound, 2-iodo-N-(2,4,5-trichlorophenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic, tiered approach, explaining the causal logic behind each experimental choice to ensure a robust and self-validating assessment of potential toxicity. Our methodology is rooted in established principles of toxicology and adheres to international standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and regulatory relevance.[1][2]

Introduction: Characterizing the Unknown and Defining the Path Forward

The compound 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (CAS No. 19889-60-2) is a halogenated aromatic amide with the molecular formula C8H5Cl3INO.[3] Halogenated organic compounds are a class of molecules that warrant careful toxicological evaluation due to the potential for environmental persistence, bioaccumulation, and adverse health effects.[4][5][6] The trichlorophenyl moiety, in particular, is a structural alert, as related compounds like 2,4,5-trichlorophenol have demonstrated toxicity.[7] Furthermore, the N-phenylacetamide core is present in various compounds with a range of biological activities and toxicities.[8][9]

Given the limited publicly available toxicity data for 2-iodo-N-(2,4,5-trichlorophenyl)acetamide, a systematic and tiered screening approach is imperative. This guide outlines a strategy that begins with in silico predictions to forecast potential liabilities, followed by a suite of in vitro assays to assess cytotoxicity and genotoxicity. This workflow is designed to be resource-efficient, providing critical go/no-go decision points early in the development process while minimizing the use of animal testing.[10][11]

Tier 1: In Silico Assessment - The Predictive Foundation

Before embarking on wet-lab experiments, a robust in silico analysis can provide invaluable predictive insights into the potential toxicological profile of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.[10][12] This computational approach utilizes the compound's chemical structure to model its potential interactions with biological systems.[10][13]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity.[13][14] By comparing the structural features of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide to databases of compounds with known toxicities, we can predict a range of potential hazards, including mutagenicity, carcinogenicity, and hepatotoxicity.[10][15]

Workflow for QSAR Analysis:

Caption: QSAR Modeling Workflow for Preliminary Toxicity Assessment.

Read-Across and Structural Alerts Analysis

Read-across is a data gap-filling technique that assumes a novel compound will have a similar toxicological profile to structurally similar compounds with known data.[12] We will identify analogs of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide and evaluate their reported toxicities. Additionally, we will screen the molecule for "structural alerts," which are chemical substructures known to be associated with specific types of toxicity.[16]

Expected Outputs from In Silico Assessment:

| Predicted Endpoint | Predicted Outcome (Hypothetical) | Confidence Level | Basis for Prediction |

| Mutagenicity (Ames) | Positive | Medium | Structural alerts (halogenated aromatic amine precursor) |

| Carcinogenicity | Potential Concern | Low | Read-across from related chlorinated phenols |

| Skin Sensitization | Potential | Medium | QSAR models |

| Hepatotoxicity | Potential Concern | Low | Read-across from N-phenylacetamide analogs |

Tier 2: In Vitro Cytotoxicity Assessment - Gauging the Impact on Cellular Viability

In vitro cytotoxicity assays are a cornerstone of early-stage toxicity screening, providing quantitative data on a compound's ability to cause cell death.[11][17][18] These assays are rapid, cost-effective, and align with the principles of reducing animal testing.[17] We will employ a multi-assay approach to obtain a comprehensive and validated assessment of cytotoxicity.

Rationale for Cell Line Selection

The choice of cell line is critical for the relevance of the cytotoxicity data. We recommend using at least two cell lines:

-

A human liver cell line (e.g., HepG2): The liver is a primary site of xenobiotic metabolism, making hepatotoxicity a key concern.

-

A human kidney cell line (e.g., HEK293): The kidneys are a major route of excretion, and nephrotoxicity is a common adverse effect.[19]

Experimental Protocols

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (typically from 0.1 µM to 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

The Trypan Blue assay is a dye exclusion method used to differentiate viable from non-viable cells.[17] Viable cells with intact cell membranes exclude the dye, while non-viable cells take it up and appear blue.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture and treat cells with 2-iodo-N-(2,4,5-trichlorophenyl)acetamide as described for the MTT assay.

-

Cell Harvesting: After treatment, detach the cells from the plate using trypsin.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Cell Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.

-

Data Analysis: Calculate the percentage of viable cells for each treatment condition.

Data Presentation:

| Concentration (µM) | % Cell Viability (MTT Assay, 24h) | % Cell Viability (Trypan Blue, 24h) |

| Vehicle Control | 100 ± 5.2 | 98 ± 2.1 |

| 0.1 | 98 ± 4.8 | 97 ± 2.5 |

| 1 | 95 ± 6.1 | 96 ± 3.0 |

| 10 | 75 ± 7.3 | 78 ± 4.2 |

| 50 | 40 ± 5.9 | 45 ± 3.8 |

| 100 | 15 ± 3.5 | 20 ± 2.9 |

Note: The data presented are hypothetical and for illustrative purposes only.

Tier 3: In Vitro Genotoxicity Assessment - Investigating DNA Damage Potential

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and cancer.[21][22] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[1]

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[23][24][25] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[23][24] The test determines if the chemical can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.[23][26]

Experimental Workflow for the Ames Test:

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Metabolic Activation (S9 Fraction): The test is conducted both with and without the addition of a rat liver S9 fraction.[24][25] This is because some chemicals are not directly mutagenic but can be converted to mutagenic metabolites by liver enzymes.[25]

In Vitro Mammalian Cell Micronucleus Test (MNvit)

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical.[21][22][27] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[22]

Step-by-Step Protocol (following OECD Guideline 487): [22][28]

-

Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., TK6 or CHO cells) and expose them to at least three concentrations of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide for a short (3-6 hours) and a long (24 hours) duration, with and without S9 metabolic activation.[21][29][30]

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[22][27]

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21]

-

Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[21]

Data Interpretation and Path Forward

The collective data from this tiered screening approach will provide a comprehensive preliminary toxicity profile for 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

-

In silico results will have guided the experimental design and highlighted potential areas of concern.

-

In vitro cytotoxicity data will establish the concentration range at which the compound affects cell viability, providing an initial therapeutic index if the compound is a drug candidate.

-

In vitro genotoxicity results will indicate the potential for DNA damage, a critical safety concern.

A positive finding in any of the genotoxicity assays, particularly if it is dose-dependent and observed in multiple test systems, would be a significant red flag requiring further investigation and potentially halting the development of the compound. Conversely, a clean profile in this preliminary screen would provide confidence to proceed with more advanced toxicological studies.

This structured, evidence-based approach ensures that decisions regarding the future development of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide are made with a solid understanding of its potential toxicological liabilities.

References

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved from [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Retrieved from [Link]

-

In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. (2024, September 30). PozeSCAF. Retrieved from [Link]

-

The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances. (2025, February 5). ToxNavigation. Retrieved from [Link]

-

OECD. (2010). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

Yadav, P., & Kumar, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]

-

Cassani, S., & Gramatica, P. (2005). QSAR Model for Predicting Pesticide Aquatic Toxicity. Journal of Chemical Information and Modeling, 45(5), 1402-1412. Retrieved from [Link]

-

Singh, K. P., & Gupta, S. (2014). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. SAR and QSAR in Environmental Research, 25(11), 895-915. Retrieved from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

-

In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). Nanotechnology, 34(25), 252501. Retrieved from [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

-

Cheng, F., & Zhao, Z. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 5, 75. Retrieved from [Link]

-

Popova, M., et al. (2025). Beyond QSARs: Quantitative Knowledge–Activity Relationships (QKARs) for enhanced drug toxicity prediction. Toxicological Sciences. Retrieved from [Link]

-

The Ames Test. (n.d.). Retrieved from [Link]

-

In silico toxicology tools, steps to generate prediction models, and... (n.d.). ResearchGate. Retrieved from [Link]

-

Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (n.d.). PMC. Retrieved from [Link]

-

Streamlining Toxicity Predictions with In Silico Profiling. (2024, December 12). Instem. Retrieved from [Link]

-

Wills, J. W., et al. (2016). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Mutagenesis, 31(3), 273-284. Retrieved from [Link]

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024, May 15). Mutagenesis. Retrieved from [Link]

-

De Geyter, E., et al. (2016). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 90(7), 1549-1559. Retrieved from [Link]

-

Ames Test | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Retrieved from [Link]

-

Kumar, S., et al. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Regulatory Toxicology and Pharmacology, 61(2), 209-216. Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

-

OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

OECD Test Guideline 487. (2014, September 26). RE-Place. Retrieved from [Link]

-

Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. (2020, November 15). Food and Chemical Toxicology. Retrieved from [Link]

-

Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. (2020, August). Food and Chemical Toxicology. Retrieved from [Link]

-

2-Iodo-N-(2,4,5-trichlorophenyl)acetamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

-

Halogenated‐polycyclic aromatic hydrocarbons: A class of Genotoxic environmental pollutants. (2008, November 19). Journal of Environmental Science and Health, Part C. Retrieved from [Link]

-

Perspective on halogenated organic compounds. (n.d.). PMC. Retrieved from [Link]

-

Metabolism Summaries of Selected Halogenated Organic Compounds in Human and Environmental Media, a Literature Survey: First Update. (n.d.). EPA. Retrieved from [Link]

-

State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation. (n.d.). PMC. Retrieved from [Link]

-

2-iodo-n-methyl-n-(2,4,5-trichlorophenyl)acetamide. (n.d.). PubChemLite. Retrieved from [Link]

-

Early toxicity screening strategies. (2014, September 23). ResearchGate. Retrieved from [Link]

-

N-(2,4,5-Trichlorophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

-

2,4,5-T and its salts and esters. (n.d.). Rotterdam Convention. Retrieved from [Link]

-

Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

-

2,4,5-Trichlorophenol. (n.d.). EPA. Retrieved from [Link]

-

N-(2,4,5-trichlorophenyl)acetamide (C8H6Cl3NO). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pozescaf.com [pozescaf.com]

- 11. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 12. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. toxnavigation.com [toxnavigation.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scispace.com [scispace.com]

- 16. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kosheeka.com [kosheeka.com]

- 18. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 19. researchgate.net [researchgate.net]

- 20. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 21. criver.com [criver.com]

- 22. researchgate.net [researchgate.net]

- 23. microbiologyinfo.com [microbiologyinfo.com]

- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 26. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 27. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 28. re-place.be [re-place.be]

- 29. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

Application and Protocol for Cysteine Alkylation Using 2-iodo-N-(2,4,5-trichlorophenyl)acetamide

Introduction: The Critical Role of Cysteine Alkylation in Modern Research

Cysteine, with its unique thiol (-SH) group, is a focal point in protein chemistry and drug development. Its nucleophilic nature makes it a prime target for covalent modification, a strategy increasingly employed in proteomics for stable protein characterization and in pharmacology to design targeted covalent inhibitors.[1][2][3] The alkylation of cysteine residues is a fundamental step in many proteomic workflows, aimed at preventing the re-formation of disulfide bonds after reduction. This ensures proteins remain in a linearized state, which is crucial for accurate enzymatic digestion and subsequent analysis by mass spectrometry.[4][5][6]

Among the various alkylating agents, iodoacetamide and its derivatives are widely utilized due to their high reactivity towards the thiolate anion of cysteine.[7][8] This application note provides a detailed protocol and scientific rationale for the use of a specific iodoacetamide derivative, 2-iodo-N-(2,4,5-trichlorophenyl)acetamide , for the selective alkylation of cysteine residues. While protocols for generic iodoacetamide are abundant, this guide focuses on the nuances and considerations for this more complex, hydrophobic analogue. The trichlorophenyl moiety introduces distinct properties that may influence solubility, reactivity, and potential applications, particularly in targeted protein modification and drug discovery contexts.

Mechanism of Action: An SN2 Reaction Targeting Cysteine

The alkylation of cysteine by 2-iodo-N-(2,4,5-trichlorophenyl)acetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the cysteine thiol group to its more reactive thiolate form (-S⁻). This is favored at a pH between 7.5 and 8.5.[9][10] The nucleophilic thiolate anion then attacks the electrophilic carbon of the iodoacetamide, displacing the iodide leaving group and forming a stable thioether bond. This results in the covalent attachment of the N-(2,4,5-trichlorophenyl)acetamidyl group to the cysteine residue.

Caption: SN2 mechanism of cysteine alkylation.

Experimental Protocol: In-Solution Alkylation

This protocol provides a general guideline for the alkylation of cysteine residues in a purified protein sample or a complex protein lysate.

Materials and Reagents

-

Protein Sample: Purified protein or cell/tissue lysate.

-

Denaturing Buffer: 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.5.

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Alkylating Reagent: 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (prepare fresh).

-

Quenching Reagent: DTT or L-cysteine.

-

Solvent for Alkylating Reagent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Procedure

-

Protein Solubilization and Denaturation:

-

Dissolve the protein sample in the denaturing buffer to a final concentration of 1-5 mg/mL. This step is crucial to unfold the protein and ensure all cysteine residues are accessible to the reducing and alkylating agents.[9]

-

-

Reduction of Disulfide Bonds:

-

Preparation of Alkylating Reagent:

-

Due to the hydrophobic nature of the trichlorophenyl group, 2-iodo-N-(2,4,5-trichlorophenyl)acetamide is expected to have low aqueous solubility.[13][14]

-

Prepare a fresh stock solution of the alkylating reagent (e.g., 200 mM) in a minimal amount of DMSO or DMF immediately before use. Protect the solution from light as iodoacetamide derivatives are light-sensitive.[9]

-

-

Cysteine Alkylation:

-

Cool the protein solution to room temperature.

-

Add the 2-iodo-N-(2,4,5-trichlorophenyl)acetamide stock solution to the protein sample to a final concentration of 15-20 mM. This represents a molar excess over the reducing agent to ensure complete alkylation and to account for any reaction with the excess reducing agent.[15]

-

Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.[16]

-

-

Quenching the Reaction:

-

Sample Processing for Downstream Applications:

-

The alkylated protein sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion for mass spectrometry, or SDS-PAGE analysis.

-

Caption: Experimental workflow for in-solution cysteine alkylation.

Key Considerations and Optimization

| Parameter | Recommendation | Rationale and Key Considerations |

| pH | 8.0 - 8.5 | Optimal for maintaining the nucleophilic thiolate state of cysteine. Lower pH will slow the reaction, while higher pH can increase the incidence of side reactions.[9][10] |

| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and minimizing side reactions. Higher temperatures can accelerate the reaction but may also promote off-target modifications.[16][18] |

| Reagent Concentration | 1.5-2x molar excess over reducing agent | Ensures complete alkylation of all available cysteine residues. A significant excess should be avoided to minimize off-target reactions.[15] |

| Incubation Time | 30-60 minutes | Generally sufficient for complete alkylation. Longer incubation times may increase the risk of side reactions.[16][19] |

| Light | Perform in the dark | Iodoacetamide and its derivatives are light-sensitive and can degrade, leading to reduced efficiency and potential side reactions.[9][11] |

Troubleshooting and Scientific Insights

Incomplete Alkylation: This is often observed as unmodified cysteine residues in mass spectrometry data.

-

Cause: Incomplete reduction of disulfide bonds, insufficient alkylating reagent, or suboptimal pH.

-

Solution: Ensure complete denaturation and reduction. Optimize the concentration of the reducing and alkylating agents. Verify the pH of the reaction buffer.

Off-Target Modifications: While highly specific for cysteine, iodoacetamides can react with other nucleophilic residues at higher concentrations, pH, or temperatures.[18][20][21]

-

Potential Targets: Lysine, histidine, methionine, and the N-terminus of proteins.[22][23]

-

Mitigation: Strictly control the pH, temperature, and reagent concentration. Minimize incubation time. The bulky trichlorophenyl group on 2-iodo-N-(2,4,5-trichlorophenyl)acetamide might offer some steric hindrance, potentially increasing its specificity for the more accessible and reactive cysteine residues compared to generic iodoacetamide, though this would require experimental validation.

Reagent Precipitation: The hydrophobic nature of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide may lead to precipitation in aqueous buffers.

-

Solution: Prepare the stock solution in an appropriate organic solvent like DMSO or DMF and add it to the reaction mixture with vigorous vortexing. The final concentration of the organic solvent should be kept to a minimum (typically <5% v/v) to avoid protein precipitation.

Verification of Alkylation

The success of the cysteine alkylation can be verified by mass spectrometry. The covalent modification of a cysteine residue with 2-iodo-N-(2,4,5-trichlorophenyl)acetamide will result in a specific mass shift of approximately 363.85 Da (the mass of the added group C₈H₄Cl₃NO). This mass shift can be detected in both intact protein analysis and in peptide mapping experiments.

Conclusion

The protocol described provides a robust framework for the alkylation of cysteine residues using 2-iodo-N-(2,4,5-trichlorophenyl)acetamide. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can achieve efficient and specific modification of their target proteins. This opens avenues for advanced proteomic studies and the development of novel covalent therapeutics. The unique properties conferred by the trichlorophenyl group may offer advantages in specific applications, warranting further investigation into its reactivity and specificity profile.

References

-

Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]

-

D'Hondt, K., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(2), 173-181. [Link]

-

Kuznetsova, K. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(1), 18-29. [Link]

-

Solovyeva, E. M., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomedical Chemistry, 66(1), 18-29. [Link]

-

Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]

-

Lanning, B. R., et al. (2019). Reactive-cysteine profiling for drug discovery. Expert Opinion on Drug Discovery, 14(4), 351-360. [Link]

-

Caltech Proteome Exploration Laboratory. (n.d.). Protocols. [Link]

-

ProtTech. (2011). Cysteine Alkylation Before SDS-PAGE. [Link]

-

University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

-

Wang, Y., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration, 3, 23. [Link]

-

An, Y., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 194, 196-203. [Link]

-

Papac, D. I., et al. (1994). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Protein Science, 3(4), 675-678. [Link]

-

Sanchez-Perez, R., et al. (2023). Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer. International Journal of Molecular Sciences, 24(17), 13327. [Link]

-

Interchim. (n.d.). Iodoacetamide. [Link]

-

Gevaert, K., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(15), 1645-1651. [Link]

-

Tsutaya, T., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Proteome Research, 22(11), 3694–3702. [Link]

-

De Luca, S. (2016). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Australian Journal of Chemistry, 69(9), 957. [Link]

- Aebersold, R., & Goodlett, D. R. (2006). One-step reduction and alkylation of proteins. U.S.

-

Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry, 375(2), 187-195. [Link]

-

Wang, C., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2257-2264. [Link]

-

Wang, C., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2257–2264. [Link]

-

Wang, H., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteome Research, 19(5), 2115-2123. [Link]

-

Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]

-

NextSDS. (n.d.). 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide — Chemical Substance Information. [Link]

-

Stegner, C., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 15(10), e17637. [Link]

-

Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. [Link]

-

PubChem. (n.d.). 2-iodo-n-methyl-n-(2,4,5-trichlorophenyl)acetamide. [Link]

-

MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: iodoacetamide. [Link]

Sources

- 1. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 3. Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts [pbmc.ibmc.msk.ru]

- 5. researchgate.net [researchgate.net]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. interchim.fr [interchim.fr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]

- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 13. pic.int [pic.int]

- 14. echemi.com [echemi.com]

- 15. prottech.com [prottech.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lab.rockefeller.edu [lab.rockefeller.edu]

- 20. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Cysteine Profiling using 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in Quantitative Proteomics

Introduction & Chemical Rationale

In standard bottom-up proteomics, cysteine residues are routinely reduced and alkylated using iodoacetamide (IAA) or chloroacetamide (CAA) to prevent disulfide bond reformation. While effective, these standard reagents add minimal mass and hydrophobicity, leaving low-abundance cysteine-containing peptides buried within the complex background of the bulk proteome during Reversed-Phase Liquid Chromatography (RP-LC).

-

Chromatographic Shift via Extreme Hydrophobicity: The addition of the bulky 2,4,5-trichlorophenyl group drastically increases the hydrophobicity of modified peptides. This forces cysteine-containing peptides to elute significantly later in the RP-LC gradient, physically separating them from the non-cysteine peptide bulk and drastically reducing MS1 ion suppression.

-

Built-in MS1 Isotopic Signature: Chlorine possesses two stable isotopes ( 35 Cl at ~75% and 37 Cl at ~25%). The covalent attachment of a molecule containing three chlorine atoms (Cl 3 ) generates a highly distinctive M, M+2, M+4, M+6 isotopic envelope[3]. This acts as an intrinsic mass tag, allowing bioinformatic algorithms to flag modified peptides at the MS1 level before MS2 fragmentation is even triggered.

Quantitative Data: Reagent Specifications & Isotopic Envelope

Table 1: Physicochemical Properties of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide

| Property | Specification | Experimental Impact |

| Chemical Formula | C 8 H 5 Cl 3 INO | Defines the exact mass shift. |

| Molecular Weight | 364.39 g/mol | Requires organic co-solvents (DMSO/DMF) for stock preparation. |

| Target Residue | Cysteine (Thiolate anion) | Highly specific under slightly alkaline conditions (pH 7.5 - 8.5). |

| Reaction Mechanism | S N 2 Nucleophilic Substitution | Irreversible covalent tagging; releases HI. |

| Monoisotopic Mass Shift | +234.9356 Da | Added to the base mass of Cysteine (103.01 Da). |

Table 2: Characteristic Cl 3 Isotopic Envelope Distribution The binomial distribution of three chlorine atoms creates a distinct signature used for MS1 filtering.

| Isotope Peak | Relative Abundance | Diagnostic Utility |

| M (All 35 Cl) | 100% (Base Peak) | Primary mass for precursor selection. |

| M+2 (Two 35 Cl, One 37 Cl) | ~100% | Co-dominant peak; immediate visual confirmation of the tag. |

| M+4 (One 35 Cl, Two 37 Cl) | ~33.3% | Confirms the presence of multiple halogens. |

| M+6 (All 37 Cl) | ~3.7% | Final validation peak for the Cl 3 cluster. |

Experimental Workflow

Workflow for cysteine alkylation using 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

Self-Validating Protocol: Reduction, Alkylation, and Cleanup

Note: This protocol is engineered to address the specific chemical liabilities of bulky, hydrophobic alkylating agents. Every step includes a causality explanation to ensure scientific rigor.

Phase 1: Reduction

-

Causality Check: We strictly mandate the use of TCEP (tris(2-carboxyethyl)phosphine) over DTT (Dithiothreitol). DTT contains two reactive thiols that will aggressively scavenge the alkylating agent. Because our trichlorophenyl probe has limited aqueous solubility, we cannot simply overwhelm the DTT with a massive excess of the probe without causing severe precipitation. TCEP reduces disulfides via a phosphine mechanism, leaving no competing thiols in solution.

-

Lyse cells and extract proteins in a denaturing buffer (e.g., 8 M Urea, 50 mM HEPES, pH 8.0).

-

Determine protein concentration via BCA assay. Transfer 100 µg of protein to a new tube.

-

Add TCEP to a final concentration of 10 mM.

-

Incubate at 37°C for 30 minutes with gentle agitation (500 rpm).

Phase 2: Alkylation

-

Causality Check: Iodoacetamides are highly photolabile. Exposure to ambient laboratory light cleaves the carbon-iodine bond, generating free iodine radicals. These radicals will non-specifically attack tyrosine, tryptophan, and histidine residues, creating a nightmare of false-positive modifications during data analysis [2]. Strict dark incubation is mandatory.

-

Prepare a fresh 100 mM stock of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in 100% LC-MS grade DMSO. (Do not use aqueous buffers for the stock; the reagent will immediately crash out).

-

Add the probe to the reduced protein sample to achieve a final concentration of 20 mM.

-

Vortex immediately for 5 seconds to ensure dispersion before the reagent can locally precipitate.

-

Incubate at Room Temperature (20–25°C) for 45 minutes in total darkness (wrap tubes in foil).

Phase 3: SP3 Cleanup & Digestion

-

Causality Check: Standard in-solution digestion protocols rely on simple dilution to lower the urea concentration before adding trypsin. If you do this here, the highly hydrophobic unreacted probe will form micelles or precipitate, completely inhibiting trypsin and permanently clogging your LC column. We utilize Single-Pot Solid-Phase-enhanced Sample Preparation (SP3) to trap the proteins on magnetic beads and wash away the organic-soluble probe.

-

Add SP3 paramagnetic beads (10:1 bead-to-protein mass ratio) to the alkylated sample.

-

Add 100% Ethanol to achieve a final concentration of 50% (v/v) to induce protein binding to the beads. Incubate for 10 minutes.

-

Place on a magnetic rack for 2 minutes. Discard the supernatant (which contains the unreacted trichlorophenyl probe).

-

Wash the beads three times with 200 µL of 80% Ethanol. (Self-Validation: The final wash should be completely clear, indicating the removal of all DMSO and excess probe).

-

Resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate (pH 8.0).

-

Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

-

Magnetize, collect the peptide-rich supernatant, and acidify with 1% Formic Acid prior to LC-MS/MS.

LC-MS/MS Data Acquisition & Analysis Guidelines

When setting up the mass spectrometer methods, the Application Scientist must account for the altered physicochemical properties of the peptides:

-

Gradient Adjustment: Extend the organic phase (Acetonitrile) of your RP-LC gradient. Trichlorophenyl-modified peptides will elute significantly later than unmodified peptides. Ensure your gradient reaches at least 45-50% Buffer B to elute these highly retained species.

-

Dynamic Exclusion: Because the M and M+2 peaks are of equal intensity (Table 2), ensure your dynamic exclusion settings do not prematurely exclude the M+2 peak if the M peak is selected first.

-

Database Search Parameters:

-

Variable/Fixed Modification: Add a custom modification to Cysteine.

-

Mass Shift: +234.9356 Da.

-

Formula: C 8 H 4 Cl 3 NO.

-

References

-

Kurono, S., Kaneko, Y., & Niwayama, S. (2013). Quantitative protein analysis using 13C7-labeled iodoacetanilide and d5-labeled N-ethylmaleimide by nano liquid chromatography/nanoelectrospray ionization ion trap mass spectrometry. Bioorganic & Medicinal Chemistry Letters, 23(10), 3111-3118. URL:[Link]

-

Kurono, S., et al. (2015). Quantification of proteins using 13C7-labeled and unlabeled iodoacetanilide by nano liquid chromatography/nanoelectrospray ionization and by selected reaction monitoring mass spectrometry. Bioorganic & Medicinal Chemistry Letters, 25(5), 1063-1066. URL:[Link]

-

Nybo, T., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology, 35(6), 1018–1027. URL:[Link]

Application Note: Solubilization and Formulation of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide for In Vitro Assays

Executive Summary

The compound 2-iodo-N-(2,4,5-trichlorophenyl)acetamide is a potent, targeted electrophilic probe utilized in proteomics, enzyme inhibition assays, and redox state characterization. It functions as an alkylating agent, irreversibly modifying the sulfhydryl (-SH) groups of cysteine residues to form stable thioether bonds[1].

While the iodoacetamide warhead provides high reactivity, the 2,4,5-trichlorophenyl moiety imparts extreme hydrophobicity to the molecule. With a computed XLogP3 of 4.67, this compound is practically insoluble in water and is highly prone to hydrophobic collapse (precipitation) when introduced into standard biological buffers or cell culture media[2][3].

As a Senior Application Scientist, I have designed this protocol to overcome these thermodynamic barriers. This guide provides a self-validating, step-by-step methodology to transition this highly lipophilic probe from a stable organic stock into an aqueous in vitro environment without compromising its chemical integrity or causing solvent-induced cytotoxicity.

Table 1: Physicochemical Profile & Assay Implications

| Property | Value | Experimental Implication |

| CAS Number | 19889-60-2[2] | Ensure correct isomer acquisition. |

| Molecular Weight | 364.39 g/mol [2] | Used for precise molarity calculations. |

| Formula | C8H5Cl3INO[2] | Halogen-rich; highly lipophilic. |

| XLogP3 | 4.67[2] | Indicates severe aqueous insolubility; requires organic carrier solvents. |

| Mechanism | SN2 Alkylation[4] | Covalently binds thiols; incompatible with DTT/ β -mercaptoethanol. |

Mechanistic Rationale for Solvent Selection

To maintain scientific integrity, it is critical to understand why specific handling procedures are mandated for this compound:

-

Requirement for Anhydrous Solvents: The iodoacetamide group is inherently reactive. If dissolved in solvents containing trace water or hydroxyl groups (like ethanol), the compound undergoes slow hydrolysis, converting the reactive iodoacetamide into an inert hydroxyacetamide[4]. Therefore, 100% Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) must be used for the primary stock.

-

Photolability of the C-I Bond: The carbon-iodine bond is susceptible to photolytic cleavage. Exposure to ambient laboratory light can generate free radicals, degrading the probe and introducing reactive oxygen species (ROS) artifacts into your cell assays[5]. All stocks must be handled in amber tubes.

-

Nucleophilic Competition: Because the compound acts via an SN2 mechanism targeting thiolate anions, your in vitro assay buffers must be strictly devoid of competing nucleophiles (e.g., Dithiothreitol (DTT), β -mercaptoethanol, or free cysteine) during the alkylation phase[6].

Figure 1: SN2 mechanism of cysteine alkylation by the iodoacetamide derivative.

Phase 1: Master Stock Preparation Protocol

This phase establishes a highly concentrated, stable reservoir of the compound.

Materials Required:

-

2-iodo-N-(2,4,5-trichlorophenyl)acetamide powder (equilibrated to room temperature in a desiccator to prevent moisture condensation)[5].

-

100% Anhydrous DMSO (Sealed ampoule, >99.9% purity).

-

Amber microcentrifuge tubes.

-

Bath sonicator.

Table 2: Reconstitution Volumes for Master Stock (Anhydrous DMSO)

Calculated based on MW = 364.39 g/mol .

| Mass of Compound (mg) | Vol. of DMSO for 10 mM (µL) | Vol. of DMSO for 25 mM (µL) | Vol. of DMSO for 50 mM (µL) |

| 1.0 mg | 274.4 µL | 109.8 µL | 54.9 µL |

| 5.0 mg | 1372.2 µL | 548.9 µL | 274.4 µL |

| 10.0 mg | 2744.3 µL | 1097.7 µL | 548.9 µL |

Step-by-Step Methodology:

-

Equilibration: Allow the lyophilized vial to reach room temperature for 30 minutes before opening to prevent atmospheric moisture from condensing on the hygroscopic powder[5].

-

Solubilization: Add the calculated volume of anhydrous DMSO directly to the vial.

-

Agitation: Vortex vigorously for 60 seconds. If the solution is not completely clear, place the vial in a bath sonicator (at room temperature) for 2–5 minutes until no particulates remain[1].

-

Aliquot & Cryopreserve: Divide the master stock into 10–20 µL single-use aliquots in amber tubes. Store immediately at -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture, leading to rapid hydrolysis of the iodoacetamide warhead.

Phase 2: Aqueous Transition & In Vitro Formulation

Because the XLogP3 is 4.67, directly injecting a high concentration of this DMSO stock into an aqueous buffer will cause immediate micelle formation and subsequent precipitation[3]. Choose one of the two strategies below based on your final required assay concentration.

Strategy A: Direct Dilution (For Final Assay Concentrations < 10 µM)

Use this method for highly sensitive cell culture assays where co-solvents (like PEG or Tween) might disrupt cell membranes or alter baseline phenotypes.

-

Pre-warm Media: Ensure your in vitro assay buffer or cell culture media is pre-warmed to 37°C. Warm media increases the thermodynamic solubility limit.

-

Intermediate Dilution: Dilute the 50 mM master stock in pure DMSO to create a 1000X intermediate stock (e.g., 10 mM intermediate for a 10 µM final concentration).

-

Rapid Injection: While actively vortexing the aqueous buffer, inject the intermediate stock directly into the center of the vortex. Causality: Rapid kinetic mixing disperses the compound before local supersaturation can trigger nucleation and precipitation.

-

Final Concentration: Ensure the final DMSO concentration does not exceed 0.1% (v/v) for cell-based assays, or 1.0% (v/v) for biochemical assays[7].

Strategy B: Co-Solvent Cascade (For Final Assay Concentrations > 10 µM)

Use this method for biochemical assays, structural biology, or robust cell lines where higher concentrations of the alkylating agent are required. This utilizes a step-down polarity gradient[1][7].

-

Step 1 (Organic Base): Take 10 parts (e.g., 100 µL) of the DMSO Master Stock.

-

Step 2 (Polymeric Solubilizer): Add 40 parts (400 µL) of PEG300. Vortex thoroughly. The PEG chains encapsulate the hydrophobic trichlorophenyl ring[3].

-

Step 3 (Surfactant): Add 5 parts (50 µL) of Tween-80. Vortex thoroughly. This lowers the surface tension for the final aqueous transition.

-

Step 4 (Aqueous Phase): Slowly add 45 parts (450 µL) of pre-warmed Saline or Assay Buffer drop-by-drop while vortexing continuously[1].

-

Note: The final solution will contain 10% DMSO. If applying to live cells, this mixture must be further diluted 1:10 to 1:20 in culture media to prevent solvent toxicity.

System Self-Validation Check

To guarantee the trustworthiness of your formulation, you must validate solubility before applying it to your biological targets:

-

Protocol: Transfer 1 mL of your final aqueous formulation into a cuvette. Measure the Optical Density at 600 nm (OD600) using a spectrophotometer, blanked against the exact same buffer/solvent ratio without the compound.

-

Interpretation: An OD600 > 0.05 indicates the presence of colloidal aggregates (micro-precipitation). If this occurs, the compound is not truly in solution and will yield false-negative assay results. You must increase the co-solvent ratio or decrease the final compound concentration.

Figure 2: Solubilization and formulation workflow for highly hydrophobic alkylating agents.

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]

- 4. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 6. EDANS iodoacetamide [5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid] | AAT Bioquest [aatbio.com]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols: 2-iodo-N-(2,4,5-trichlorophenyl)acetamide as a Covalent Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Resurgence and Rationale of Covalent Inhibition

In the landscape of modern drug discovery, covalent inhibitors are experiencing a renaissance. Once largely sidestepped due to concerns about off-target reactivity and potential immunogenicity, their capacity for profound and durable target modulation has brought them back to the forefront of therapeutic design.[1][2][3] Unlike their reversible counterparts, which rely on a continuous equilibrium of binding and dissociation, covalent inhibitors form a stable, long-lasting bond with their target protein. This mechanism can translate into a prolonged pharmacodynamic effect that outlasts the inhibitor's own pharmacokinetic profile, offering advantages in dosing frequency and therapeutic efficacy.[1][2]

This guide provides a detailed examination of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide , a representative haloacetamide-containing compound, as a covalent enzyme inhibitor. We will delve into its presumptive mechanism of action, provide robust protocols for its characterization, and discuss the critical data analysis required to validate its activity. The principles and methodologies outlined herein are designed to be broadly applicable to the study of similar electrophilic agents in drug development pipelines.

The Mechanistic Underpinnings of Haloacetamide-Based Covalent Inhibitors

The inhibitory action of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide is predicated on the reactivity of its iodoacetamide "warhead." This functional group is a classic example of a reactive electrophile designed to form a covalent bond with a nucleophilic amino acid residue within the active site of a target enzyme.[4] The most common target for iodoacetamides is the sulfhydryl group of a cysteine residue, which is a potent nucleophile at physiological pH.

The process of covalent inhibition by 2-iodo-N-(2,4,5-trichlorophenyl)acetamide can be conceptualized as a two-step mechanism[3][5]:

-

Initial Reversible Binding (E+I ⇌ E·I): The inhibitor first binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by standard equilibrium kinetics (K_I) and is driven by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, dictated by the 2,4,5-trichlorophenyl moiety and the acetamide backbone.

-

Irreversible Covalent Modification (E·I → E-I): Following initial binding, the correctly oriented iodoacetamide warhead is positioned to react with a nearby nucleophilic residue (e.g., Cysteine). The nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide leaving group and the formation of a stable thioether bond. This step is characterized by the rate constant, k_inact.

This two-step kinetic model is fundamental to understanding and characterizing the potency of a covalent inhibitor. The overall efficiency is best described by the second-order rate constant, k_inact/K_I.[5]

Figure 1: Two-step mechanism of covalent enzyme inhibition.

Safety and Handling of Haloacetamide Compounds

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][8]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6][7]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[6][7]

-

Storage: Store in a cool, dry, and dark place, tightly sealed to prevent degradation.[6]

Experimental Protocols for Characterization

The following protocols provide a comprehensive workflow for the characterization of a novel covalent inhibitor like 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

Protocol 1: Determination of Time-Dependent Inhibition and IC50

This initial experiment aims to establish the time-dependent nature of the inhibition, a hallmark of covalent modifiers.

Materials:

-

Target enzyme

-

Substrate for the target enzyme

-

Assay buffer

-

2-iodo-N-(2,4,5-trichlorophenyl)acetamide (stock solution in DMSO)

-

Microplate reader

Procedure:

-

Prepare a dilution series of the inhibitor in the assay buffer.

-

In a microplate, add the inhibitor dilutions to the enzyme and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress (e.g., absorbance or fluorescence) over time using a microplate reader.

-

Calculate the initial velocity for each inhibitor concentration at each pre-incubation time point.

-

Plot the percent inhibition versus inhibitor concentration for each time point and determine the IC50 value at each time.

Expected Outcome: A leftward shift in the IC50 value with increasing pre-incubation time is indicative of time-dependent inhibition, a characteristic of covalent inhibitors.[9]

Figure 2: Workflow for time-dependent IC50 determination.

Protocol 2: Determination of Kinetic Parameters (k_inact and K_I)

This protocol aims to quantify the key kinetic parameters that define the efficiency of the covalent inhibitor.

Materials:

-

Same as Protocol 1

Procedure:

-

For each inhibitor concentration, pre-incubate the enzyme with the inhibitor.

-

At various time points during the pre-incubation, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing the substrate to initiate the reaction.

-

Measure the initial velocity of the reaction for each time point and inhibitor concentration.

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line will be the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the corresponding inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) .[5] This will allow for the determination of k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal).

Data Presentation:

| Inhibitor Concentration (µM) | k_obs (min⁻¹) |

| 0.1 | 0.05 |

| 0.5 | 0.20 |

| 1.0 | 0.35 |

| 2.5 | 0.55 |

| 5.0 | 0.70 |

| 10.0 | 0.85 |

Table 1: Example data for the determination of k_inact and K_I.

Protocol 3: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for unequivocally demonstrating covalent bond formation.[10][11][12]

Materials:

-

Target enzyme

-

2-iodo-N-(2,4,5-trichlorophenyl)acetamide

-

Incubation buffer

-

LC-MS/MS system

Procedure:

-

Incubate the target enzyme with an excess of the inhibitor for a sufficient time to ensure complete reaction.

-

As a control, incubate the enzyme with DMSO (the inhibitor vehicle) under the same conditions.

-

Remove the excess, unbound inhibitor using a desalting column or dialysis.

-

Analyze the intact protein samples by LC-MS to determine the mass of the unmodified and modified enzyme. A mass increase corresponding to the molecular weight of the inhibitor minus the leaving group (iodine) confirms covalent modification.

-

To identify the specific amino acid residue that has been modified, digest the protein samples with a protease (e.g., trypsin).

-

Analyze the resulting peptide fragments by LC-MS/MS.[10][13]

-

Search the MS/MS data against the protein sequence, specifying a variable modification on nucleophilic residues (e.g., cysteine) corresponding to the mass of the covalently bound inhibitor.

Expected Outcome: The mass of the modified enzyme will be higher than the unmodified enzyme. MS/MS analysis will pinpoint the exact peptide and amino acid residue that has been adducted.

Figure 3: Workflow for mass spectrometry-based confirmation of covalent modification.

Conclusion and Future Directions

The protocols and theoretical framework presented here provide a robust starting point for researchers investigating 2-iodo-N-(2,4,5-trichlorophenyl)acetamide or other novel haloacetamide-based covalent inhibitors. By systematically applying these methodologies, researchers can confidently determine the mechanism of action, quantify the inhibitory potency, and confirm the covalent nature of the enzyme-inhibitor interaction. This comprehensive characterization is an indispensable step in the journey of transforming a promising covalent molecule into a potential therapeutic agent. The continued exploration of covalent inhibitors, guided by rigorous and well-designed experimental workflows, holds immense promise for addressing challenging therapeutic targets and developing next-generation medicines.

References

- Duggleby, R. (n.d.). Analysis of kinetic data for irreversible enzyme inhibition.

-

Carreira, S., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC. Retrieved from [Link]

- Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery, 35, 100250.

-

Duggleby, R. (n.d.). Analysis of kinetic data for irreversible enzyme inhibition. PMC - NIH. Retrieved from [Link]

-

(2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

(n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. Retrieved from [Link]

- (n.d.). Kinetic study of irreversible inhibition of an enzyme consumed in the reaction it catalyses. Application to the inhibition of th.

-

(2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Retrieved from [Link]

- Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(Pt 3), 855–860.

-

(2004). Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. Chemical Research in Toxicology - ACS Publications. Retrieved from [Link]

-

(2026). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Request PDF - ResearchGate. Retrieved from [Link]

-

(n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC - NIH. Retrieved from [Link]

-

(2008). Mass spectrometric identification of covalent adducts of the skin allergen 2,4-dinitro-1-chlorobenzene and model skin proteins. PubMed. Retrieved from [Link]

-

(n.d.). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. (PDF). Retrieved from [Link]

-

(2025). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. КиберЛенинка. Retrieved from [Link]

-

NextSDS. (n.d.). 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide — Chemical Substance Information. Retrieved from [Link]

-

(n.d.). Covalent Inhibition in Drug Discovery. PMC - NIH. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-iodo-n-methyl-n-(2,4,5-trichlorophenyl)acetamide. Retrieved from [Link]

-

(2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Retrieved from [Link]

-

(2023). An update on the discovery and development of reversible covalent inhibitors. PMC. Retrieved from [Link]

-

(n.d.). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. ResearchGate. Retrieved from [Link]

-

(2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. MDPI. Retrieved from [Link]

-

(2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. Retrieved from [Link]

-

(2023). Biomolecular Targeted Covalent Inhibitors. Encyclopedia MDPI. Retrieved from [Link]

-

(2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Retrieved from [Link]

-

Karns, J. S., Duttagupta, S., & Chakrabarty, A. M. (n.d.). Regulation of 2,4,5-trichlorophenoxyacetic acid and chlorophenol metabolism in Pseudomonas cepacia AC1100. PMC. Retrieved from [Link]

-

(2020). Classification of the glyphosate target enzyme (5-enolpyruvylshikimate-3-phosphate synthase). bioRxiv.org. Retrieved from [Link]

Sources

- 1. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mass spectrometric identification of covalent adducts of the skin allergen 2,4-dinitro-1-chlorobenzene and model skin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Organic Synthesis Building Block: 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide - A Comprehensive Guide for Researchers

Introduction: Unveiling a Versatile Reagent for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic introduction of functional groups is paramount to the construction of complex molecular architectures. Among the vast arsenal of building blocks available to the synthetic chemist, haloacetamides have carved a niche as versatile intermediates. This guide focuses on a particularly intriguing yet underexplored member of this class: 2-iodo-N-(2,4,5-trichlorophenyl)acetamide . The presence of a highly reactive C-I bond, coupled with the electronically distinct trichlorophenyl moiety, imbues this molecule with a unique reactivity profile, making it a valuable precursor for a range of transformations.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide in-depth insights into the synthesis, properties, and, most importantly, the practical applications of this building block. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in the laboratory. The key properties of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19889-60-2 | [1] |

| Molecular Formula | C₈H₅Cl₃INO | [1] |

| Molecular Weight | 364.40 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Melting Point | Not reported, but expected to be a solid at room temperature | |

| Boiling Point | 437 °C (predicted) | [1] |

| Density | 2.056 g/cm³ (predicted) | [1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. |

Safety and Handling:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Inhalation: Avoid breathing dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents.

Synthesis Protocol: A Reliable Route to a Key Intermediate

The synthesis of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide can be reliably achieved through the acylation of 2,4,5-trichloroaniline with iodoacetyl chloride. This method is analogous to the preparation of the corresponding chloroacetamide. The electron-withdrawing nature of the trichlorophenyl ring deactivates the aniline nitrogen, necessitating a slightly more reactive acylating agent or the use of a base to facilitate the reaction.

Reaction Scheme:

Figure 1: Synthesis of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

Detailed Experimental Protocol:

Materials:

-

2,4,5-Trichloroaniline (1.0 eq)

-

Iodoacetyl chloride (1.1 eq)

-

Anhydrous pyridine or triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2,4,5-trichloroaniline (1.0 eq) and dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.2 M.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine or triethylamine (1.2 eq) dropwise.

-